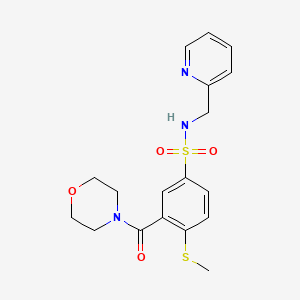
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide
Übersicht
Beschreibung
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide, also known as MPT0B390, is a novel small molecule compound that has been identified as a potential anticancer agent.
Wirkmechanismus
The exact mechanism of action of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, studies have shown that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide also inhibits the activity of the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its antiproliferative and apoptotic effects, 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its potency against a variety of cancer cell lines, which makes it a promising candidate for further development as an anticancer drug. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future studies on 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide could focus on optimizing its chemical structure to improve its solubility and pharmacokinetic properties. In addition, further research could investigate the potential of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide in combination with other anticancer drugs or radiation therapy. Finally, studies could also explore the potential of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide inhibits tumor growth in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-26-17-6-5-15(12-16(17)18(22)21-8-10-25-11-9-21)27(23,24)20-13-14-4-2-3-7-19-14/h2-7,12,20H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMALHATNADJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4759410.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B4759418.png)
![ethyl 5-ethyl-2-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4759432.png)

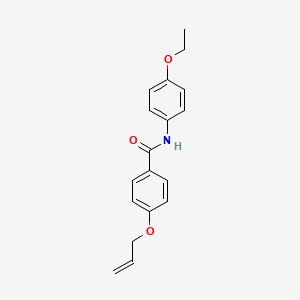
![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4759450.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4759470.png)
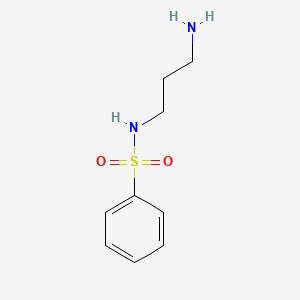
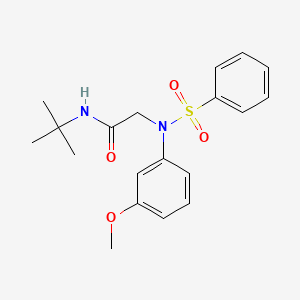
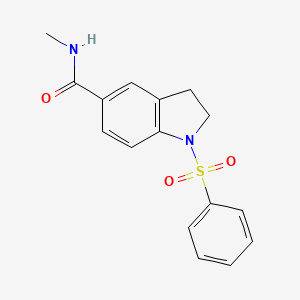
![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4759504.png)
![2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4759505.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-methoxybenzamide](/img/structure/B4759512.png)